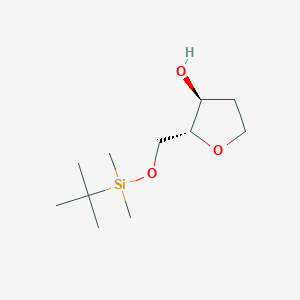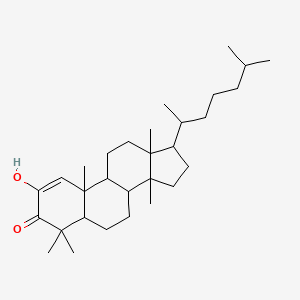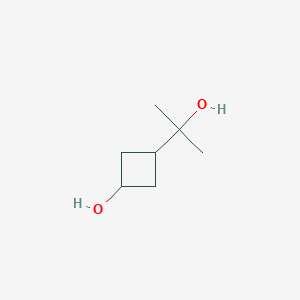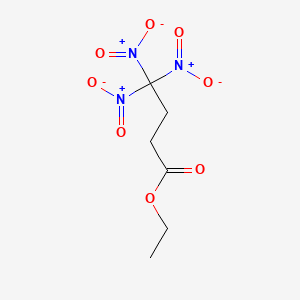![molecular formula C7H7BrN2O B14015473 (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a fused furan-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the dihydrofuro[2,3-B]pyridine core in high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar fused ring system and exhibit comparable biological activities.
Thiophene Derivatives: These compounds also have a heterocyclic structure and are used in similar applications in medicinal chemistry.
Uniqueness
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
(3S)-5-bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-2,6H,3,9H2/t6-/m1/s1 |
Clé InChI |
CMCBBCIIEZJCNG-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)N=CC(=C2)Br)N |
SMILES canonique |
C1C(C2=C(O1)N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
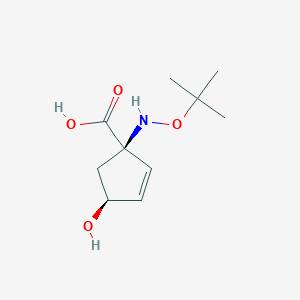

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)

